molecular formula C14H13N5O3 B2747349 Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate CAS No. 2034325-18-1

Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate

Cat. No.: B2747349
CAS No.: 2034325-18-1
M. Wt: 299.29
InChI Key: QSVBVQDUYNHVLX-UHFFFAOYSA-N
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Description

“Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate” is a compound that belongs to the class of organic compounds known as triazolopyrazines . These are aromatic compounds containing a triazolo[4,3-a]pyrazine moiety, which consists of a pyrazine ring fused to a triazole ring .


Synthesis Analysis

The synthesis of such compounds involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a triazolo[4,3-a]pyrazine moiety . This moiety consists of a pyrazine ring fused to a triazole ring .

Scientific Research Applications

Synthesis and Chemical Applications

Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate and its derivatives have been studied extensively in the field of organic synthesis. They are used in the preparation of various heterocyclic compounds, which have potential applications in medicinal chemistry. For instance, Abdelhamid, Fahmi, and Alsheflo (2012) demonstrated the synthesis of compounds containing the [1,2,4]triazolo[4,3-a]pyrazin moiety, highlighting their importance in creating diverse chemical structures (Abdelhamid, Fahmi, & Alsheflo, 2012).

Antimicrobial Applications

Research has also explored the antimicrobial properties of compounds derived from this compound. Hassan (2013) synthesized pyrazoline and pyrazole derivatives, including those with a [1,2,4]triazolo[4,3-a]pyrazin structure, and assessed their antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Hassan, 2013).

Anticonvulsant Activity

The anticonvulsant activity of this compound derivatives has been a topic of interest. Kelley et al. (1995) synthesized and tested several substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines for their effectiveness against seizures in rats, indicating their potential use in treating epilepsy or related neurological disorders (Kelley et al., 1995).

Future Directions

The future directions for “Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate” and similar compounds involve further exploration of their biological activities . There is a potential for these compounds to be used as therapeutic agents or their precursors . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

Properties

IUPAC Name

benzyl N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c20-13-12-18-17-11(19(12)7-6-15-13)8-16-14(21)22-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,20)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVBVQDUYNHVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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